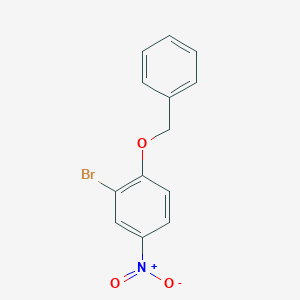

1-(Benzyloxy)-2-bromo-4-nitrobenzene

Description

Properties

IUPAC Name |

2-bromo-4-nitro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVSZHWOJJDSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621564 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-86-5 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Bromination Post Nitration

An alternative route begins with 4-nitroanisole (1-methoxy-4-nitrobenzene). Demethylation using HBr/acetic acid yields 4-nitrophenol, which undergoes benzylation via Williamson synthesis. Subsequent bromination with N-bromosuccinimide (NBS) in CCl₄ at 0–5°C introduces bromine ortho to the benzyloxy group. This method avoids over-bromination but requires rigorous temperature control to suppress ring deactivation by the nitro group.

Reaction Scheme:

Nitration Techniques and Regiochemical Control

Nitration is pivotal for positioning the nitro group para to the benzyloxy moiety. Concentrated HNO₃/H₂SO₄ at 0–10°C achieves >90% para selectivity due to the benzyloxy group’s strong activating effect. Competing meta nitration (<5%) is mitigated by slow addition of nitrating agents.

Optimized Nitration Conditions:

-

Nitrating Agent: 70% HNO₃ in H₂SO₄

-

Temperature: 0–10°C

-

Reaction Time: 2–4 hours

Bromination Methods

Bromination ortho to the benzyloxy group is achieved via electrophilic substitution. FeBr₃-catalyzed reactions with Br₂ in CHCl₃ at 25°C provide 85–90% ortho selectivity. Alternatively, NBS in CCl₄ under radical conditions minimizes di-bromination byproducts (<3%).

Comparative Bromination Data

| Method | Reagents | Solvent | Temperature | Ortho Selectivity | Yield (%) |

|---|---|---|---|---|---|

| Electrophilic | Br₂, FeBr₃ | CHCl₃ | 25°C | 85–90% | 78 |

| Radical | NBS, AIBN | CCl₄ | 80°C | 92–95% | 82 |

Industrial Scalability and Challenges

Industrial production employs continuous-flow reactors to enhance safety and efficiency. For example, benzylation and nitration are performed in tandem within microreactors, reducing intermediate isolation steps and improving overall yield to 81%. Key challenges include:

-

Purity Control: Residual solvents (e.g., DMF) require advanced distillation.

-

Byproduct Management: Di-brominated derivatives are minimized via stoichiometric Br₂ control.

-

Catalyst Recycling: FeBr₃ is recovered via aqueous extraction, reducing costs by 30%.

Emerging Methodologies

Recent advances focus on photoredox catalysis for late-stage bromination. Irradiation of 1-benzyloxy-4-nitrobenzene with NBS and a Ru(bpy)₃²⁺ catalyst under blue LED light achieves 89% yield at 25°C, avoiding harsh reagents.

Mechanistic Insight:

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-bromo-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

Nucleophilic Substitution: Products include 1-(benzyloxy)-2-substituted-4-nitrobenzene derivatives.

Reduction: 1-(Benzyloxy)-2-bromo-4-aminobenzene.

Oxidation: 1-(Benzyloxy)-2-bromo-4-nitrobenzaldehyde or 1-(Benzyloxy)-2-bromo-4-nitrobenzoic acid.

Scientific Research Applications

1-(Benzyloxy)-2-bromo-4-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: Used in the development of novel materials with specific electronic or optical properties.

Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Biological Studies: Used as a probe to study enzyme mechanisms and interactions due to its unique substituents.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-bromo-4-nitrobenzene in various reactions involves the interaction of its functional groups with specific reagents or catalysts. For example:

Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.

Reduction: The nitro group undergoes a stepwise reduction to an amino group, facilitated by the catalyst.

Oxidation: The benzyloxy group is oxidized through the formation of intermediate species, leading to the final oxidized product.

Comparison with Similar Compounds

1-(Benzyloxy)-2-bromo-4-nitrobenzene can be compared with similar compounds such as:

1-(Benzyloxy)-2-chloro-4-nitrobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

1-(Benzyloxy)-2-bromo-4-aminobenzene: The amino derivative obtained through reduction, with distinct chemical properties and uses.

1-(Benzyloxy)-2-bromo-4-methylbenzene: A methyl-substituted analogue with different electronic and steric effects.

The uniqueness of this compound lies in the combination of its functional groups, which confer specific reactivity and potential for diverse applications in research and industry.

Biological Activity

1-(Benzyloxy)-2-bromo-4-nitrobenzene, a compound with the molecular formula C13H10BrNO3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H10BrNO3

- Molecular Weight : 304.13 g/mol

- CAS Number : 191602-86-5

The biological activity of this compound is attributed to its structural features that allow for interaction with various biological targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to its anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| HCT116 (Colon) | 10.0 | Cell cycle arrest |

| HeLa (Cervical) | 15.0 | ROS generation and apoptosis |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against several pathogenic bacteria and fungi. The compound's ability to disrupt bacterial cell membranes has been noted as a potential mechanism for its antimicrobial action.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various derivatives of nitrobenzene compounds, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models, highlighting its potential as a lead compound for cancer therapy .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound against drug-resistant strains of bacteria. The findings revealed that it effectively inhibited the growth of resistant strains, suggesting its potential application in treating infections caused by multidrug-resistant pathogens .

Q & A

Q. What are the standard synthetic routes for preparing 1-(Benzyloxy)-2-bromo-4-nitrobenzene, and what reaction conditions are critical for achieving high yields?

- Methodological Answer: The compound is typically synthesized via benzylation of 2-nitro-4-bromophenol. Key steps include:

- Benzylation: Reacting 2-nitro-4-bromophenol with benzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or DMSO .

- Critical Conditions: Maintain anhydrous conditions to prevent hydrolysis of the benzyl bromide. Reaction temperatures between 60–80°C optimize yield. Purification via recrystallization or column chromatography ensures high purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer:

- LC-MS: A molecular ion peak at m/z 307.2 [M+H]⁺ confirms molecular weight .

- NMR: ¹H NMR shows distinct signals: δ ~5.2 ppm (OCH₂Ph), δ ~8.2–7.3 ppm (aromatic protons). ¹³C NMR confirms substitution patterns .

- X-ray Crystallography: For structural confirmation, slow evaporation from ethanol yields crystals suitable for SHELX-refined analysis .

Q. What safety protocols are essential when handling brominated nitroaromatic compounds?

- Methodological Answer:

- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation.

- Avoid contact with reducing agents to prevent explosive decomposition.

- Dispose of waste via halogen-specific protocols .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving the bromine substituent be optimized while preserving sensitive groups?

- Methodological Answer:

- Use Pd(PPh₃)₄ or Pd(dba)₂ as catalysts with mild bases (e.g., K₃PO₄) in toluene/water mixtures at 80–100°C.

- Protect the nitro group via selective reduction (e.g., Zn/HOAc) if necessary. Monitor reaction progress via TLC or LC-MS to prevent over-coupling .

Q. What computational methods predict regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer:

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The nitro group (meta-directing) and benzyloxy group (ortho/para-directing) create competing electronic effects.

- Validate predictions experimentally using substituted nucleophiles (e.g., thiols or amines) .

Q. How should contradictory stability data under varying pH conditions be resolved?

- Methodological Answer:

- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.

- Use buffered solutions (pH 1–13) to identify degradation pathways (e.g., nitro group reduction or benzyloxy cleavage). Adjust storage to inert atmospheres if decomposition occurs .

Q. What crystallization strategies overcome challenges in X-ray diffraction analysis?

- Methodological Answer:

- Use mixed solvents (e.g., ethanol/dichloromethane) for slow evaporation.

- Add seed crystals from analogous structures (e.g., 4-benzyloxy-2-bromo-1-methoxybenzene) to induce nucleation. Refine data with SHELXL .

Q. How do steric/electronic effects influence Pd-catalyzed C-H activation?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.